Glutaminase-IN-1 is synthesized and classified as a small molecule inhibitor. It specifically targets the glutaminase enzyme, particularly Glutaminase-1, which is prevalent in many cancer types. The compound has been studied for its effects on cellular metabolism and its potential applications in cancer treatment.
The synthesis of Glutaminase-IN-1 involves several chemical reactions typically executed in a laboratory setting. The process may include:
Technical details regarding reaction mechanisms and yields can vary based on specific synthetic routes employed by researchers.
The molecular structure of Glutaminase-IN-1 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Key features include:
Data from structural analyses can reveal critical information about binding affinities and interaction dynamics with target enzymes.
Glutaminase-IN-1 primarily engages in competitive inhibition of glutaminase activity. Key points include:
These analyses provide insights into the efficacy and potential therapeutic window for Glutaminase-IN-1.
The mechanism of action for Glutaminase-IN-1 involves several steps:
Data supporting these mechanisms often come from cellular assays measuring growth rates, apoptosis markers, and metabolic profiling.
Key physical and chemical properties of Glutaminase-IN-1 include:
Relevant data from these analyses inform formulation strategies for potential therapeutic applications.
Glutaminase-IN-1 has several applications in scientific research, particularly in cancer biology:
These applications underscore the importance of Glutaminase-IN-1 in advancing our understanding of cancer metabolism and developing targeted therapies.
Glutaminase 1 catalyzes the hydrolytic deamidation of glutamine to glutamate and ammonia, serving as the gateway enzyme for glutaminolysis. This biochemical pathway fulfills critical biosynthetic and bioenergetic demands in pathologically proliferating cells:
Disease contexts demonstrating glutaminase 1 dysregulation extend beyond oncology. In autosomal dominant polycystic kidney disease, cyst-lining epithelia overexpress the glutaminase C isoform, driving aberrant proliferation via mammalian target of rapamycin activation [10]. This pathophysiological breadth validates glutaminase 1 as a target across diverse conditions characterized by metabolic reprogramming.
The evolution of glutaminase 1 inhibitors reflects iterative improvements in potency, selectivity, and drug-like properties:
Table 1: Comparative Analysis of Glutaminase 1 Inhibitor Generations
Compound | Chemical Class | IC₅₀ (Glutaminase 1) | Key Limitations | Cellular Uptake |
---|---|---|---|---|
BPTES | Bis-thiadiazole sulfonamide | ~0.15–0.30 μM | Poor aqueous solubility; low oral bioavailability | Low |
CB-839 (Telaglenastat) | Trifluorophenyl derivative | ~0.016 μM | Metabolic adaptation in KRAS-mutant cells | Moderate |
Glutaminase-IN-1 | Selenadiazole derivative | 0.001 μM | Under investigation in preclinical models | High |
Glutaminase-IN-1’s design specifically addresses cellular uptake barriers that limited earlier compounds, exploiting selenium-mediated membrane transport mechanisms to achieve intracellular concentrations sufficient for sustained target inhibition [1].
Glutaminase-IN-1 functions as a pure allosteric modulator, binding exclusively to a regulatory site distinct from the glutaminase 1 catalytic pocket:
Table 2: Structural and Functional Features of Glutaminase-IN-1 Binding
Feature | Glutaminase-IN-1 | BPTES |
---|---|---|
Binding Site Location | Dimer-dimer interface cleft | Tetramer stabilization site |
Key Residue Interactions | Phe318, Leu321, Phe322, Glu325 | Tyr394, Asn388, Leu323 |
Gating Loop Effect | Complete distortion (≥5Å displacement) | Partial stabilization |
Dependence on Pre-activation State | High (binds inactive conformation) | Moderate |
The 1,3,4-selenadiazole core enables unique hydrophobic interactions with glutaminase 1’s allosteric pocket, particularly enhancing affinity for Phe322 compared to oxygen or sulfur heterocycles. This moiety also contributes to enhanced membrane permeability relative to CB-839, addressing a critical limitation in achieving intracellular therapeutic concentrations [1] [6]. Glutaminase-IN-1’s mechanism functionally suppresses compensatory metabolic pathways more completely than prior inhibitors, as evidenced by sustained suppression of glutamate, glutathione, and tricarboxylic acid cycle intermediates in treated cells [1].
Glutaminase-IN-1 represents a significant conceptual advance in targeting metabolic dependencies. Its rationally designed chemistry overcomes pharmacological barriers of earlier inhibitors while exploiting structural insights into glutaminase 1 regulation. Ongoing investigations focus on delineating resistance mechanisms and identifying synergistic therapeutic partners to maximize its therapeutic potential [1] [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: